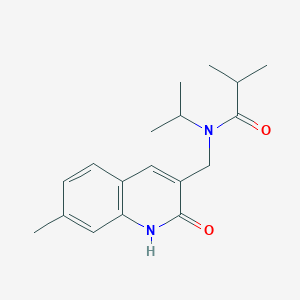
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and cell biology. It is a potent inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been used in various scientific research applications to study the mechanism of action of caspases and their role in various physiological and pathological processes.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide acts as a potent inhibitor of caspases by binding to the active site of the enzyme and preventing its activation. It has been shown to inhibit both initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 and caspase-7. This compound has been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to prevent apoptosis in various cell types, including cancer cells, neurons, and immune cells. This compound has also been shown to prevent inflammation by inhibiting the activation of caspases in immune cells. In addition, this compound has been shown to improve the survival of cells in various disease models, such as stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for use in lab experiments. It is a potent and selective inhibitor of caspases, which allows for the specific inhibition of apoptosis. This compound has also been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk. However, this compound has limitations in its use in lab experiments. It has been shown to have off-target effects on other enzymes, such as calpain and cathepsin B. In addition, this compound has limited solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide in scientific research. One direction is to investigate the role of caspases in various disease models, such as cancer, neurodegenerative diseases, and inflammation. This compound can be used to study the mechanism of action of caspases and their role in disease progression. Another direction is to optimize the synthesis method of this compound to obtain higher yields and purity of the product. This can improve the availability of the compound for use in lab experiments. Finally, future studies can investigate the off-target effects of this compound on other enzymes and their potential impact on the results of lab experiments.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the reaction of 2-hydroxy-7-methylquinoline with isobutyryl chloride in the presence of a base to form the corresponding N-isobutyryl derivative. This intermediate is then reacted with N-isopropylamine to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the product.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been widely used in scientific research to study the role of caspases in various physiological and pathological processes. It has been shown to inhibit caspases in a dose-dependent manner and prevent apoptosis in various cell types. This compound has been used in studies to investigate the role of caspases in cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-7-6-13(5)8-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWOOIQLIZNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
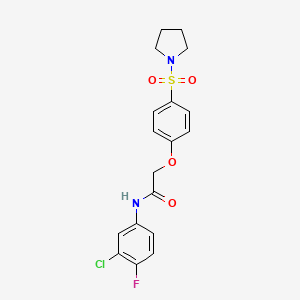
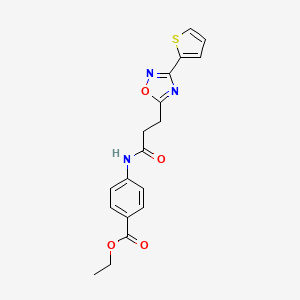
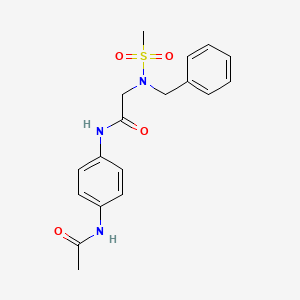
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)



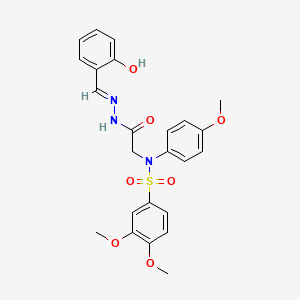
![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)


